Azoxystrobin-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

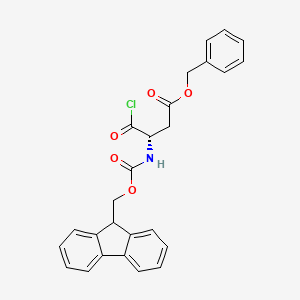

Azoxystrobin-d4 is the labelled analogue of Azoxystrobin . Azoxystrobin is a systemic fungicide commonly used in agriculture. It is used as an active agent protecting plants and fruit/vegetables from fungal diseases . It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 .

Synthesis Analysis

A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine .

Molecular Structure Analysis

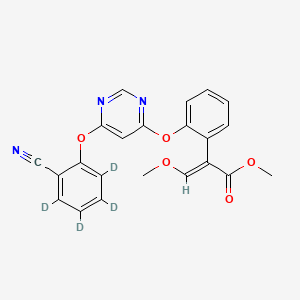

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Chemical Reactions Analysis

Based on the constructed Arabidopsis UGT72E2 knockout (KO) and overexpression (OE) lines, this study found that overexpression of UGT72E2 in Arabidopsis can enhance resistance to exogenous AZ stress and maintain a relatively stable physiological state while enhancing the metabolic degradation of AZ .

Physical And Chemical Properties Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Wissenschaftliche Forschungsanwendungen

Toxicological Effects on Non-Target Organisms : Studies have examined the genotoxicity and oxidative stress induced by Azoxystrobin in zebrafish (Han et al., 2016) and earthworms (Han et al., 2014). These studies indicate that Azoxystrobin can cause significant oxidative stress leading to lipid peroxidation and DNA damage.

Effects on Embryonic Development : Research has been conducted on the impact of Azoxystrobin on embryonic zebrafish, revealing concentration-dependent teratogenic effects and oxidative stress responses (Vieira et al., 2021).

Development of Detection and Measurement Methods : Efforts have been made to develop methods for detecting and measuring Azoxystrobin residues, such as the development of immunoassays for residue determination in foods (Parra et al., 2012).

Environmental Impact and Mechanisms of Toxicity : Studies have also focused on understanding the environmental impact and mechanisms of Azoxystrobin toxicity in different organisms, including green algae (Lu et al., 2018) and its disruptive effects on colonic barrier function in mice mediated by gut microbiota (Meng et al., 2023).

Ecotoxicity Evaluations : The ecotoxicity of Azoxystrobin has been evaluated in different soil types and its impact on earthworms, indicating higher toxicity in natural soil compared to artificial soil (Xu et al., 2021).

Reproductive Toxicity Studies : Research has also been conducted to evaluate the reproductive toxicity of Azoxystrobin on adult zebrafish, showing that it leads to reproductive toxicity with different sensitivities in male and female zebrafish (Cao et al., 2016).

Phytoremediation Potential : Studies on the phytoremediation potential of Azoxystrobin-contaminated soil using different plant species have been conducted, showing varying degrees of accumulation efficiency in roots and leaves of these plants (Romeh, 2015; Romeh, 2017).

Impact on Soil Microbiome : The impact of Azoxystrobin on soil microbiome, particularly in Chinese Spodosols, has been studied, showing alterations in microbial community structure and function (Xinhong et al., 2020).

Degradation and Biodegradation Studies : Research on the degradation and biodegradation of Azoxystrobin by microorganisms, such as Bacillus licheniformis, has been reported, identifying novel degradation pathways and metabolites (Mpofu et al., 2021).

Fungicide Sensitivity Monitoring : Monitoring and tracking changes in sensitivity to Azoxystrobin fungicide in organisms like Alternaria solani in Wisconsin have been conducted to assess the risk of decreased sensitivity due to repeated applications (Rosenzweig et al., 2008).

Wirkmechanismus

Target of Action

Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

This compound inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . By inhibiting this pathway, this compound prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the electron transport chain, this compound prevents fungi from producing the energy they need to grow and reproduce . This makes this compound an effective fungicide for protecting crops from fungal diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of this compound . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Azoxystrobin-d4, like its parent compound Azoxystrobin, interacts with various enzymes and proteins in biochemical reactions . It primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain of fungi . By inhibiting this enzyme complex, this compound disrupts ATP production, leading to the death of the fungus .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, in plant cells, it has been observed to be taken up and accumulated mainly in the roots, with limited upward translocation . In animal cells, studies have shown that Azoxystrobin can impair cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its binding interactions with the Cytochrome b-c1 complex, leading to the inhibition of this enzyme and disruption of ATP production . This results in the inhibition of fungal growth and eventually leads to the death of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that Azoxystrobin can be degraded over time, with significant biotic breakdown occurring within 21 days . Additionally, it has been observed that the effects of Azoxystrobin on non-target organisms, such as Collembola, can intensify over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the land snail, Theba pisana, showed that exposure to Azoxystrobin led to a reduction in animal food consumption and growth, and induced oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through hydrolysis followed by glucuronide conjugation . Additionally, it can also be hydroxylated at various positions, followed by glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Azoxystrobin. It is primarily accumulated in the roots of plants and has limited upward translocation . The transport of this compound is believed to be dominated by passive transport and the apoplastic pathway .

Subcellular Localization

Given its similarity to Azoxystrobin, it is likely that it may also be localized in the mitochondria where it exerts its effects by inhibiting the Cytochrome b-c1 complex .

Eigenschaften

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)